

An In-depth Technical Guide to Ethyl Diethoxyacetate (CAS Number: 6065-82-3)

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Compound of Interest

Compound Name: Ethyl diethoxyacetate

Cat. No.: B020216

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Introduction

Ethyl diethoxyacetate (CAS No. 6065-82-3), also known as ethyl 2,2-diethoxyacetate or glyoxylic acid ethyl ester diethyl acetal, is a versatile organic compound with the molecular formula $C_8H_{16}O_4$.^{[1][2]} It is a colorless liquid that serves as a key intermediate and building block in various synthetic applications, particularly in the pharmaceutical and specialty chemical industries.^{[3][4]} Its bifunctional nature, possessing both an ester and a protected aldehyde group (as a diethyl acetal), makes it a valuable reagent for the construction of complex molecular architectures, including heterocyclic compounds and fatty acid analogs.^{[5][6]} This guide provides a comprehensive overview of the chemical and physical properties, synthesis, applications, and biological activities of **ethyl diethoxyacetate**.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **ethyl diethoxyacetate** is presented in the table below, compiled from various sources. This data is essential for its safe handling, storage, and use in experimental settings.

Property	Value	References
CAS Number	6065-82-3	[3][5]
Molecular Formula	C ₈ H ₁₆ O ₄	[1][2]
Molecular Weight	176.21 g/mol	[3][5]
Appearance	Colorless liquid	[3]
Boiling Point	199 °C (at 760 mmHg)	[3][5]
81-83 °C (at 12 mmHg)	[7]	
Density	0.985 g/mL at 25 °C	[3][5]
Refractive Index (n ²⁰ /D)	1.410	[3][5]
Flash Point	73 °C (163.4 °F) - closed cup	[3][5]
Vapor Pressure	0.300 mmHg at 25 °C (estimated)	[3]
Solubility	Soluble in dichloromethane, ethyl acetate, and methanol.	[3][5]

Synthesis of Ethyl Diethoxyacetate

A well-established and reliable method for the preparation of **ethyl diethoxyacetate** is documented in Organic Syntheses.[7] The procedure involves the reaction of dichloroacetic acid with sodium ethoxide, followed by esterification.

Experimental Protocol: Synthesis from Dichloroacetic Acid[7]

Materials:

- Dichloroacetic acid
- Sodium metal
- Absolute ethanol

- Hydrogen chloride (gas)
- Ether
- Calcium chloride

Equipment:

- 2-L three-necked flask
- Sealed stirrer
- Reflux condenser
- Water bath
- Ice-salt bath
- Thermometer
- Dropping funnel
- Büchner funnel
- Vigreux column
- Distillation apparatus

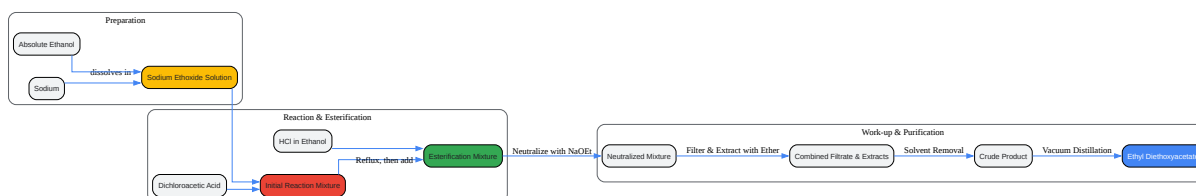
Procedure:

- Preparation of Sodium Ethoxide: In a 2-L three-necked flask equipped with a stirrer and reflux condenser, prepare sodium ethoxide by cautiously adding 31 g (1.35 g atoms) of sodium in portions to 450 mL of absolute ethanol.
- Reaction with Dichloroacetic Acid: Once the sodium has dissolved, add 50 g (0.39 mole) of dichloroacetic acid with stirring at a rate that maintains a gentle reflux. This addition typically takes about 20 minutes.

- **Reflux:** After the initial reaction subsides, heat the mixture under reflux with stirring for 3.5 hours.
- **Cooling:** Replace the water bath with an ice-salt mixture and cool the flask's contents to below 0 °C.
- **Esterification:** Slowly add a solution of approximately 27 g (0.75 mole) of hydrogen chloride in 200 mL of absolute ethanol over about 40 minutes, while maintaining the temperature below 10 °C with stirring.
- **Stirring and Standing:** Allow the mixture to warm to room temperature and continue stirring for 3 hours. Then, let it stand overnight.
- **Neutralization:** Cool the reaction mixture to 0 °C and neutralize the excess acid to approximately pH 7 by the slow addition of a sodium ethoxide solution.
- **Filtration and Extraction:** Filter the mixture through a large Büchner funnel and thoroughly extract the precipitate with ether. Combine the ether extracts with the alcoholic filtrate.
- **Solvent Removal:** Remove the bulk of the solvent by distillation under reduced pressure (approximately 40 mmHg) with a pot temperature below 40 °C.
- **Purification:** Transfer the residue to a smaller flask and remove the remaining solvent using a Vigreux column at a pressure of about 15 mmHg. The crude product is then distilled under high vacuum. The main fraction is collected at a boiling range of 81–83 °C at 12 mmHg.

Yield: 31–34 g (45–50%) of colorless **ethyl diethoxyacetate**.

Synthesis Workflow



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Caption: Workflow for the synthesis of **Ethyl Diethoxyacetate**.

Applications in Organic Synthesis

Ethyl diethoxyacetate is a valuable building block due to the synthetic versatility of its masked aldehyde and ester functionalities.

Synthesis of a Fatty Acid Analog (FA-DTS)

Ethyl diethoxyacetate is a key starting material in the preparation of 12,13-dioxotetradecanoic acid di(N-methyl-thiosemicarbazone) (FA-DTS), a fatty acid analog.[5][6] While a detailed, step-by-step protocol with yields for the complete synthesis of FA-DTS from **ethyl diethoxyacetate** is not readily available in the searched literature, the general synthetic strategy involves leveraging the reactivity of the acetal and ester groups for chain elongation and functional group manipulation.

Synthesis of Heterocyclic Compounds

The reactivity of **ethyl diethoxyacetate** makes it a suitable precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceutical agents.^[4] For instance, it can be used in condensation reactions with active methylene compounds.

4.2.1. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with a carbonyl group. While **ethyl diethoxyacetate** itself does not have an active methylene group for this reaction, its deprotected aldehyde form (glyoxylic acid ethyl ester) can react with active methylene compounds. The acetal group in **ethyl diethoxyacetate** can be hydrolyzed under acidic conditions to reveal the aldehyde for subsequent reactions.

Aldehyde/Ketone	Active Methylene Compound	Catalyst/Solvent	Yield (%)	Reference
Benzaldehyde	Ethyl cyanoacetate	DBU/water	96	^[8]
4-Chlorobenzaldehyde	Ethyl cyanoacetate	DBU/[HyEtPy]Cl –H ₂ O	99	^[9]
Various Aromatic Aldehydes	Ethyl 4-chloro-3-oxobutanoate	Morpholine/acetic acid in [bmim(NTf ₂)]	44-84	^[10]

Biological Activity

Preliminary studies have indicated that **ethyl diethoxyacetate** exhibits moderate antiproliferative effects against certain cancer cell lines.

Antiproliferative Activity

A study investigating the cytostatic effects of various compounds found that **ethyl diethoxyacetate** displays moderate antiproliferative activity against human cervical cancer

(HeLa) and liver cancer (HepG2) cell lines.[\[11\]](#)

Cell Line	IC ₁₀ (μM)	Exposure Time	Reference
HeLa	1000	5 days	[11]
HepG2	1000	5 days	[11]

The mechanism behind this antiproliferative activity is not yet fully elucidated. Further research is required to determine if **ethyl diethoxyacetate** induces cell cycle arrest or apoptosis and to identify the specific molecular pathways involved. The high IC₁₀ values suggest that its direct application as a potent anticancer agent is unlikely, but it may serve as a lead compound for the development of more active derivatives.

Analytical Characterization

Standard analytical techniques are used to confirm the identity and purity of **ethyl diethoxyacetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for structural confirmation.

¹H NMR (in CDCl₃):

- δ ~1.25 ppm (t, 6H): Methyl protons of the two ethoxy groups and the ethyl ester group.
- δ ~3.60 ppm (q, 4H): Methylene protons of the two ethoxy groups.
- δ ~4.20 ppm (q, 2H): Methylene protons of the ethyl ester group.
- δ ~4.80 ppm (s, 1H): Methine proton of the acetal group.

¹³C NMR (in CDCl₃):

- δ ~14 ppm: Methyl carbons of the ethoxy and ethyl ester groups.
- δ ~61 ppm: Methylene carbon of the ethyl ester group.

- δ ~63 ppm: Methylene carbons of the ethoxy groups.
- δ ~101 ppm: Methine carbon of the acetal group.
- δ ~168 ppm: Carbonyl carbon of the ester group.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for assessing the purity of **ethyl diethoxyacetate** and identifying any impurities. A typical GC-MS protocol would involve:

- Injection: A small volume of a dilute solution of **ethyl diethoxyacetate** in a suitable solvent (e.g., ethyl acetate or dichloromethane) is injected into the GC.[\[12\]](#)
- Separation: The components of the sample are separated on a capillary column (e.g., a nonpolar column like one with a 5% phenyl-methylpolysiloxane stationary phase). The oven temperature is programmed to ramp up to ensure good separation.
- Detection: The separated components are detected by a mass spectrometer, which provides a mass spectrum for each component, allowing for their identification by comparing the fragmentation pattern with a spectral library.[\[13\]](#)[\[14\]](#)

Safety Information

Ethyl diethoxyacetate is a combustible liquid and should be handled with appropriate safety precautions.[\[15\]](#)[\[16\]](#)

- Handling: Keep away from heat, sparks, open flames, and hot surfaces. Avoid contact with skin and eyes. Use in a well-ventilated area.
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
- Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

Conclusion

Ethyl diethoxyacetate is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the preparation of pharmaceuticals and other

complex organic molecules. Its straightforward synthesis and the dual reactivity of its functional groups make it an attractive building block for researchers and drug development professionals. While preliminary studies have indicated some biological activity, further investigation is needed to fully understand its potential in this area. The information provided in this guide serves as a comprehensive resource for the safe and effective use of **ethyl diethoxyacetate** in a laboratory setting.

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